1-Naphthalenemethylamine

Übersicht

Beschreibung

1-Naphthalenemethylamine is used to increase the induced circular dichroism (ICD) magnitude exhibited by poly [(4-carboxyphenyl)acetylene]. It reacts with monomethoxypoly (ethylene glycol) succinimido carbonate to prepare carbamate .

Synthesis Analysis

N-Methyl-1-naphthalenemethylamine hydrochloride has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection. It has been used in the preparation of a key intermediate required for the synthesis of terbinafine .Molecular Structure Analysis

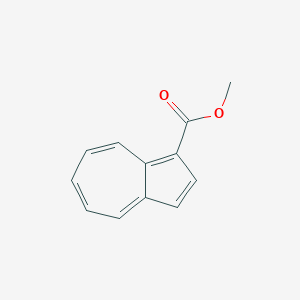

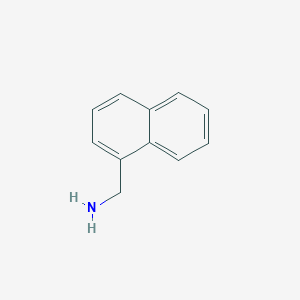

The molecular formula of 1-Naphthalenemethylamine is C11H11N. The molecular weight is 157.21 g/mol. The IUPAC name is naphthalen-1-ylmethanamine .Chemical Reactions Analysis

1-Naphthalenemethylamine increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene]. It forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mPEG-SC) .Wissenschaftliche Forschungsanwendungen

Induced Circular Dichroism (ICD) Enhancement

1-Naphthalenemethylamine is utilized to amplify the ICD effect in certain polymers. For instance, it increases the ICD magnitude exhibited by poly[(4-carboxyphenyl)acetylene]. This application is significant in the study of chiral molecules and their interactions, which is crucial in fields like stereochemistry and pharmacology .

Carbamate Synthesis

This compound reacts with monomethoxypoly(ethylene glycol) succinimido carbonate to prepare carbamates . Carbamates are valuable in a variety of applications, including the development of pharmaceuticals and pesticides.

Solubility Enhancement

The compound is known to be miscible with solvents like ethanol, ether, and carbon disulfide . This property is exploited in the formulation of various chemical solutions, particularly in the preparation of samples for spectroscopic analysis.

Safety and Hazards

Wirkmechanismus

Target of Action

1-Naphthalenemethylamine is primarily used to increase the induced circular dichroism (ICD) magnitude exhibited by Poly[(4-carboxyphenyl)acetylene] . The primary target of this compound is the Poly[(4-carboxyphenyl)acetylene] molecule .

Mode of Action

1-Naphthalenemethylamine interacts with its target, Poly[(4-carboxyphenyl)acetylene], to increase its ICD magnitude . It also reacts with monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) to form carbamate .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of dyes, pigments, and pharmaceuticals .

Pharmacokinetics

The compound has a molecular weight of 15721 , and its density is 1.073 g/mL at 25 °C (lit.) . It has a boiling point of 290-293 °C (lit.) , indicating that it may have a relatively high bioavailability due to its ability to withstand high temperatures.

Result of Action

The primary result of 1-Naphthalenemethylamine’s action is the increased ICD magnitude in Poly[(4-carboxyphenyl)acetylene] . This can have various effects at the molecular and cellular level, depending on the specific application of the compound.

Eigenschaften

IUPAC Name |

naphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSYANRBXPURRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059469 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenemethylamine | |

CAS RN |

118-31-0 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main pharmacological effects of 1-Naphthalenemethylamine derivatives?

A1: 1-Naphthalenemethylamine derivatives, particularly those containing a 2-haloalkyl substituent, exhibit a unique dual pharmacological profile: they antagonize the effects of both histamine and epinephrine. [, ] For instance, N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine (SY-14) and its bromo-analogue (SY-28) effectively block histamine-induced bronchospasm in guinea pigs and reduce epinephrine toxicity in mice. [] This dual antagonism makes them interesting candidates for further research, particularly in areas like allergy and cardiovascular diseases.

Q2: How do these compounds exert their antagonistic effects on histamine and epinephrine?

A2: While the exact mechanism remains a subject of ongoing research, early studies suggest that these compounds, specifically the 2-haloalkylamines, exert their long-lasting antagonistic effects through alkylation of the alpha-adrenergic receptors. [] This alkylation is believed to cause an insurmountable blockade, preventing the binding and subsequent effects of both epinephrine and histamine. [] Interestingly, studies have shown that trypsin, a proteolytic enzyme, can reverse this antagonism, suggesting a potential role for enzymatic degradation in modulating the duration of action. []

Q3: Apart from the 2-haloalkyl derivatives, are there other 1-Naphthalenemethylamine derivatives with interesting pharmacological properties?

A3: Yes, Butenafine hydrochloride (N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride) is another example. [, ] It demonstrates potent antifungal activity, particularly against dermatophytes. [, ] This activity is attributed to its ability to accumulate in the skin after topical application, achieving concentrations several hundred times higher than the minimum inhibitory concentrations for common dermatophytes like Trichophyton mentagrophytes and Microsporum canis. []

Q4: Has the relationship between the structure of 1-Naphthalenemethylamine derivatives and their activity been investigated?

A4: Yes, structure-activity relationship (SAR) studies have played a crucial role in understanding the properties of these compounds. For instance, research focusing on bis(naphthalenemethyl)amines revealed that incorporating a benzylamine moiety, as seen in Butenafine hydrochloride, significantly enhanced antifungal activity. [] Further exploration of this benzylamine series led to the identification of Butenafine hydrochloride as the most potent antifungal agent within the group. []

Q5: What analytical techniques are employed to study 1-Naphthalenemethylamine derivatives?

A5: Various analytical techniques are utilized to characterize and quantify these compounds. In a study investigating Terbinafine, a related antifungal agent, a high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was developed and validated for its quantification in human plasma. [] This method utilized automated liquid-liquid extraction and achieved excellent sensitivity, specificity, and accuracy for Terbinafine analysis. [] For studying the distribution of maleic anhydride grafts on ethylene-propylene copolymers, researchers employed fluorescence spectroscopy. By labeling the grafted polymers with fluorescent dyes like pyrene and naphthalene, they could analyze the fluorescence properties to understand the distribution and clustering of the grafted moieties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.